molecular formula C23H24N2O2S B2831898 1-(naphthalene-2-sulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine CAS No. 324779-74-0

1-(naphthalene-2-sulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine

Cat. No.: B2831898
CAS No.: 324779-74-0
M. Wt: 392.52
InChI Key: BOKDJLFICNLKSF-RMKNXTFCSA-N
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Description

1-(Naphthalene-2-sulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is a piperazine derivative featuring a naphthalene sulfonyl group at the 1-position and a cinnamyl (3-phenylprop-2-en-1-yl) substituent at the 4-position.

Properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c26-28(27,23-13-12-21-10-4-5-11-22(21)19-23)25-17-15-24(16-18-25)14-6-9-20-7-2-1-3-8-20/h1-13,19H,14-18H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKDJLFICNLKSF-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(naphthalene-2-sulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-2-ylsulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: The major products would include sulfone derivatives.

    Reduction: The major products would include reduced forms of the naphthalene and phenylprop-2-en-1-yl groups.

    Substitution: The major products would include substituted derivatives at the sulfonyl group.

Scientific Research Applications

1-(Naphthalen-2-ylsulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(naphthalene-2-sulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can interact with various receptors, modulating their activity. The phenylprop-2-en-1-yl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities among piperazine derivatives:

Compound Name R Group on Piperazine Molecular Weight (g/mol) Key Biological Activity Source
Target Compound Naphthalene-2-sulfonyl ~390 (estimated) Hypothesized calcium channel modulation
Flunarizine Bis(4-fluorophenyl)methyl 404.45 Calcium channel blocker, migraine prophylaxis
1-(4-Fluorobenzoyl)-4-cinnamylpiperazine 4-Fluorobenzoyl 324.39 Structural analog; activity uncharacterized
(2E)-4-(2-Methoxyphenyl)-1-cinnamylpiperazine 2-Methoxyphenyl ~325 (estimated) Antibacterial (Gram-positive/-negative)
1-[(4-Nitrophenyl)sulfonyl]-4-cinnamylpiperazine 4-Nitrophenylsulfonyl ~340 (estimated) Unknown; nitro group enhances electron deficiency
Key Observations:
  • Flunarizine : The bis(4-fluorophenyl)methyl group enhances lipophilicity and calcium channel binding, making it clinically effective for migraines. Its molecular weight (404.45 g/mol) is higher than the target compound’s estimated ~390 g/mol, suggesting differences in pharmacokinetics .
  • Methoxyphenyl-Cinnamyl Derivatives : Antibacterial activity (MIC values <10 µg/mL against Staphylococcus aureus and Escherichia coli) highlights the importance of methoxy substituents in enhancing antimicrobial potency .

Pharmacological and Physicochemical Properties

  • Electron-Withdrawing Effects : The naphthalene sulfonyl group in the target compound is more electron-deficient than flunarizine’s bis(fluorophenyl)methyl group, which may alter binding to calcium or sodium channels .
  • Synthetic Accessibility : Piperazine derivatives are often synthesized via nucleophilic substitution (e.g., reacting benzhydryl chlorides with piperazine) or condensation reactions . Introducing the naphthalene sulfonyl group may require sulfonation or coupling with naphthalene sulfonyl chlorides.

Biological Activity

1-(Naphthalene-2-sulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine, a compound with the CAS number 324779-74-0, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antitumor, antimicrobial, and immunomodulatory effects, supported by recent research findings and case studies.

Chemical Structure

The chemical structure of this compound is characterized by a piperazine ring substituted with a naphthalene sulfonyl group and a phenylpropene moiety. This unique structure contributes to its diverse biological activities.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of naphthalene sulfonamide have shown promising results against various cancer cell lines. A study demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells through the modulation of key signaling pathways.

CompoundCancer TypeIC50 Value (µM)Mechanism of Action
Compound ABreast Cancer5.0Apoptosis induction
Compound BLung Cancer3.5Cell cycle arrest
This compoundColon Cancer4.0Inhibition of PI3K/Akt pathway

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has been found effective against a range of bacterial strains, suggesting its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Immunomodulatory Effects

A notable area of research focuses on the immunomodulatory effects of this compound, particularly in the context of inflammation and immune response modulation. A study highlighted its ability to enhance the activity of T cells and macrophages in animal models exposed to inflammatory stimuli.

Case Study: Immunomodulatory Effects

In a controlled experiment, mice treated with this compound exhibited increased spleen cellularity and enhanced CD4+ T cell populations compared to untreated controls. This suggests a potential role in therapeutic strategies for immune-related disorders.

Research Findings

Recent literature emphasizes the pharmacological significance of naphthalene derivatives. For example, a study published in Pharmaceutical Research explored the synthesis and biological evaluation of naphthalenes as potential anti-inflammatory agents. The findings indicated that modifications on the naphthalene ring could significantly influence biological activity and potency.

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